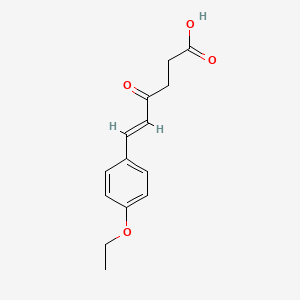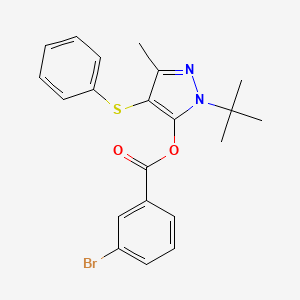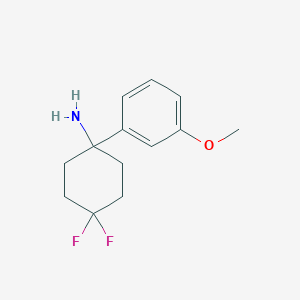
4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine is an organic compound characterized by the presence of a tetrahydropyridine ring substituted with a 2,4,6-trimethoxyphenyl group
作用機序
Target of Action
The primary target of 4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine, also known as Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), is the electron-deficient multiple bond in a molecule . TTMPP is a strong Lewis base and acts as an organocatalyst . It competes with phosphazene bases in catalyzing oxa-Michael reactions .
Mode of Action
TTMPP operates through a mechanism known as nucleophilic phosphine catalysis . This involves the conjugate addition of the electron-rich TTMPP to an electron-deficient multiple bond, forming an energetically disfavored zwitterionic species . This zwitterion can then be trapped with nucleophiles, electrophiles, or a combination of both .
Biochemical Pathways
The primary biochemical pathway affected by TTMPP is the oxa-Michael reaction . This reaction is used in the synthesis of various organic compounds. TTMPP catalyzes the oxa-Michael polymerization of diacrylates and diols .
Pharmacokinetics
Its activity is known to be more concentration-dependent than other catalysts . The use of polar protic solvents like t-butanol can mitigate the negative impact of dilution exerted by nonpolar aprotic and polar aprotic solvents .
Result of Action
The result of TTMPP’s action is the formation of new compounds through the oxa-Michael reaction . It has been shown to have a significant superiority over other arylphosphine-based Lewis bases .
Action Environment
The action of TTMPP is influenced by environmental factors such as the concentration of the reactants and the type of solvent used . Its activity is distinctly more concentration-dependent than other catalysts . The use of polar protic solvents like t-butanol can mitigate the negative impact of dilution .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions may vary, but generally, the process involves:
Reactants: 2,4,6-trimethoxybenzaldehyde and an appropriate amine.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Solvent: Common solvents include ethanol, methanol, or other polar solvents.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Pyridine derivatives.
Reduction Products: Fully hydrogenated tetrahydropyridine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:
Tris(2,4,6-trimethoxyphenyl)phosphine: A compound with similar trimethoxyphenyl groups but different core structure and applications.
2,4,6-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound, with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
特性
IUPAC Name |
4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-16-11-8-12(17-2)14(13(9-11)18-3)10-4-6-15-7-5-10/h4,8-9,15H,5-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPGTKHRGMLAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CCNCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2818443.png)
![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2818445.png)

![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B2818448.png)


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2818451.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2818453.png)
![(3Ar,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2818454.png)
![3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B2818455.png)

![4-tert-butyl-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B2818459.png)
